5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method might include:
Formation of the thiazole ring: Starting with a suitable thioamide and α-haloketone under basic conditions.
Formation of the pyrrolone ring: Cyclization of the intermediate with an appropriate amine and aldehyde under acidic or basic conditions.
Introduction of the methoxyphenyl group: Through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible applications in developing new antimicrobial agents.
Medicine
Drug Development: The compound could be a lead compound for developing new drugs targeting specific diseases.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-hydroxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(4-methoxyphenyl)-4-(4-ethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
- Structural Features : The presence of the methoxy group and the specific substitution pattern on the thiazole ring.
- Biological Activity : Unique interactions with biological targets due to its specific structure.
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-imino-1-(4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H15N3O2S/c1-9-8-21-15(17-9)13-12(19)7-18(14(13)16)10-3-5-11(20-2)6-4-10/h3-6,8,16,19H,7H2,1-2H3 |
InChI Key |
DHVGREBWNYEDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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